molecular formula C31H25BrFOP B8506197 [(4-Fluoro-3-phenoxyphenyl)methyl](triphenyl)phosphanium bromide CAS No. 89765-34-4

[(4-Fluoro-3-phenoxyphenyl)methyl](triphenyl)phosphanium bromide

Cat. No.: B8506197
CAS No.: 89765-34-4
M. Wt: 543.4 g/mol
InChI Key: OQENDCZUYYJXME-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Fluoro-3-phenoxyphenyl)methyl](triphenyl)phosphanium bromide is a useful research compound. Its molecular formula is C31H25BrFOP and its molecular weight is 543.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

89765-34-4

Molecular Formula

C31H25BrFOP

Molecular Weight

543.4 g/mol

IUPAC Name

(4-fluoro-3-phenoxyphenyl)methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C31H25FOP.BrH/c32-30-22-21-25(23-31(30)33-26-13-5-1-6-14-26)24-34(27-15-7-2-8-16-27,28-17-9-3-10-18-28)29-19-11-4-12-20-29;/h1-23H,24H2;1H/q+1;/p-1

InChI Key

OQENDCZUYYJXME-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F.[Br-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-fluoro-3-phenoxybenzyl bromide (42.17 g, 0.150 mol) in toluene is added to a solution of triphenyl phosphine (41.31 g, 0.158 mol) in toluene. The resultant reaction mixture is refluxed for one hour, cooled to room temperature, and filtered to obtain a solid. The solid is washed sequentially with toluene and hexanes, and dried in a dessicator at 60° C. to give the title product (73.7 g, 90.4%) which is identified by NMR spectral analyses.
Quantity
42.17 g
Type
reactant
Reaction Step One
Quantity
41.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
90.4%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.